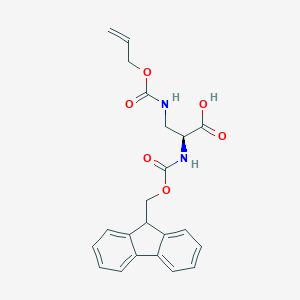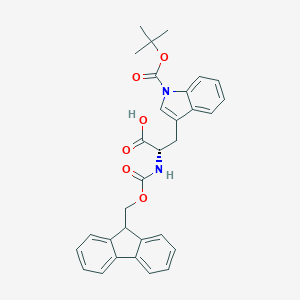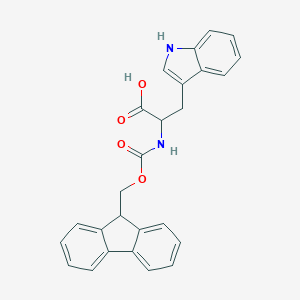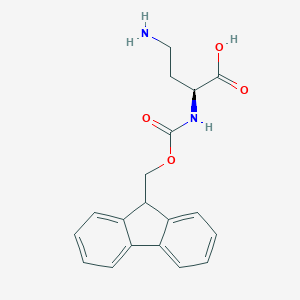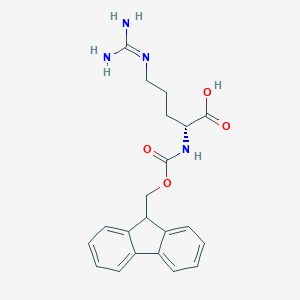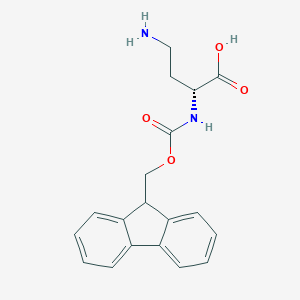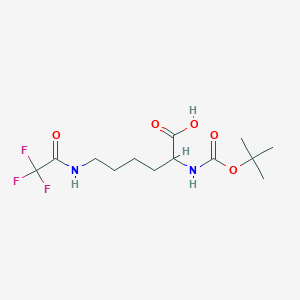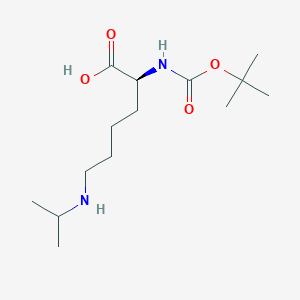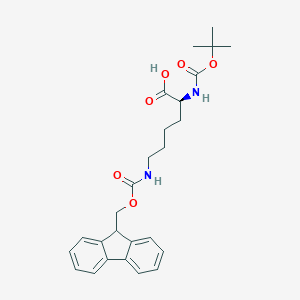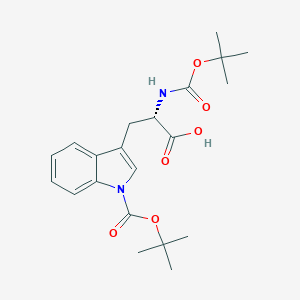
Boc-Trp(Boc)-OH
描述
“Boc-Trp(Boc)-OH” is a compound with the empirical formula C16H20N2O4 . It is also known as Nalpha-(tert-Butoxycarbonyl)-L-tryptophan or Nalpha-Boc-L-tryptophan .
Synthesis Analysis
“this compound” can be used for the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes and various peptides by Fmoc solid phase peptide synthesis (SPPS) . N-in-Boc protection limits reattachment and leads to higher cleavage yields of C-terminal Trp-containing peptides .
Molecular Structure Analysis
The molecular weight of “this compound” is 304.34 g/mol . The linear formula of the compound is C16H20N2O4 .
Chemical Reactions Analysis
The Boc group in “this compound” plays a pivotal role in the synthesis of multifunctional targets. Primary amines are unique because they can accommodate two such groups . The Boc group can be cleaved by mild acidolysis .
Physical And Chemical Properties Analysis
“this compound” has a molar mass of 404.457 Da . The optical activity of the compound is [α]20/D −20±1°, c = 1% in DMF .
科学研究应用
肽的化学酶合成:Boc-Trp(Boc)-OH 在肽类如内吗啡-1(一种有效的镇痛剂)的高效合成中被使用。这种方法结合了酶和化学合成,Boc 基团在过程中保护色氨酸残基。它产生高收率和纯度,具有最小的侧链保护和简单的纯化步骤 (Sun et al., 2011)。
固相肽合成(SPPS):在SPPS中,this compound 作为色氨酸的新保护基团,保护免受酸催化的副反应,并通过HPLC便于纯化 (Wahlström & Undén, 2009)。
氧化修饰研究:它被用作研究暴露于过氧亚硝酸根的蛋白质中色氨酸残基降解的模型,从而鉴定主要的降解产物 (Kato et al., 1997)。
肽水凝胶研究:this compound 在开发新型二肽水凝胶中起着关键作用,研究了刺激如pH和温度对这些凝胶的机械强度的影响 (Falcone et al., 2019)。
手性分辨的分子印迹:用于制备分子印迹聚合物(MIPs)以手性分辨氨基酸,展示了这些聚合物识别和分离Boc-Trp对映体的能力 (Haginaka & Kagawa, 2004)。
肽的构象分析:基于this compound的肽被用于研究CCK-B激动剂的构象偏好,有助于理解其生物活性的结构基础 (Goudreau et al., 1994)。
胆囊收缩素类似物的合成:应用于合成和生物评价胆囊收缩素类似物,这对于研究与CCK受体的相互作用至关重要 (Amblard et al., 1993)。
神经递质的LC/MS定量:this compound 用于前柱衍生化以定量神经递质,在质谱检测中提高灵敏度和特异性 (Zhang et al., 2014)。
作用机制
Target of Action
Boc-Trp(Boc)-OH, also known as tert-butyloxycarbonyl-tryptophan, is primarily used as a protecting group in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The primary targets of this compound are the amino groups present in several compounds, including natural products, amino acids, and peptides .
Mode of Action
The this compound compound interacts with its targets (amino groups) by masking them, thereby preventing them from undergoing unwanted reactions during the synthesis process . This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The biochemical pathways involved in the action of this compound primarily revolve around the protection and deprotection of amino groups. The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Deprotection methodologies include the use of strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .
Pharmacokinetics
The stability of the boc group to various conditions (eg, nucleophilic reagents, hydrogenolysis, and base hydrolysis) suggests that it may have good stability and potentially favorable bioavailability if used in a biological context .
Result of Action
The primary result of the action of this compound is the successful protection of amino groups during organic synthesis, allowing for selective formation of bonds of interest while minimizing competing reactions with reactive functional groups . This enables the synthesis of complex molecules, including peptides, without unwanted side reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reactions for the protection and deprotection of the Boc group take place under specific conditions, such as basic conditions for protection and acidic conditions for deprotection . Additionally, the stability of the Boc group to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that it can withstand a variety of chemical environments .
安全和危害
未来方向
生化分析
Biochemical Properties
In biochemical reactions, Boc-Trp(Boc)-OH plays a crucial role as a protecting group for amines . It interacts with enzymes, proteins, and other biomolecules during the synthesis process. The nature of these interactions is primarily protective, preventing unwanted reactions with the amine group during certain stages of synthesis .
Cellular Effects
The effects of this compound on cells and cellular processes are largely related to its role in peptide synthesis. By protecting the amine group, this compound allows for more precise control over reactions, influencing cell function by enabling the production of specific peptides .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as a protecting group. It binds to the amine group in amines, preventing it from reacting until the Boc group is removed . This can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change as the Boc group is selectively removed from the compound . This deprotection process reveals the amine group, allowing it to participate in subsequent reactions .
Metabolic Pathways
In terms of metabolic pathways, this compound is involved in the processes of peptide synthesis and deprotection . It interacts with enzymes and other biomolecules during these processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed as part of the larger molecules it helps to synthesize . Its localization and accumulation would therefore depend on the properties of these molecules .
Subcellular Localization
The subcellular localization of this compound would also depend on the properties of the larger molecules it helps to synthesize . As a protecting group, it does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATGZMFSCKUQGO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




